molecular formula C14H17N B1215768 3-Phenylbicyclo[3.2.1]oct-3-en-2-amine

3-Phenylbicyclo[3.2.1]oct-3-en-2-amine

Cat. No.: B1215768
M. Wt: 199.29 g/mol
InChI Key: UBSHVQWBMLZXOR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Phenylbicyclo[3.2.1]oct-3-en-2-amine is a functionalized amine derivative of the bicyclo[3.2.1]octane scaffold, a structure recognized in organic and medicinal chemistry for its three-dimensional complexity and value in the exploration of new chemical space . Compounds based on the bicyclo[3.2.1]octane and octene skeleton are of significant interest in drug discovery efforts, particularly for the development of central nervous system (CNS) active agents. Research on analogous benzobicyclo[3.2.1]octene derivatives has identified them as potent inhibitors of enzymes like acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are key targets in the investigation of neurodegenerative diseases such as Alzheimer's . The dense functionality and unique bridgehead geometry of this scaffold present multiple vectors for chemical modification, making it a valuable intermediate for multidimensional reaction screening and the synthesis of diverse compound libraries . The presence of both a phenyl substituent and an amine group on the core structure provides distinct sites for further derivatization, allowing researchers to probe structure-activity relationships and develop novel bioactive molecules. This product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C14H17N

Molecular Weight

199.29 g/mol

IUPAC Name

3-phenylbicyclo[3.2.1]oct-3-en-2-amine

InChI

InChI=1S/C14H17N/c15-14-12-7-6-10(8-12)9-13(14)11-4-2-1-3-5-11/h1-5,9-10,12,14H,6-8,15H2

InChI Key

UBSHVQWBMLZXOR-UHFFFAOYSA-N

Canonical SMILES

C1CC2CC1C=C(C2N)C3=CC=CC=C3

Synonyms

3-PBOEA
3-phenylbicyclo(3.2.1)oct-3-en-2-amine
exo-3-phenylbicyclo(3.2.1)oct-3-en-2-amine

Origin of Product

United States

The Bicyclo 3.2.1 Octane Framework: a Scaffold of Interest

The bicyclo[3.2.1]octane core is a well-recognized structural motif in the realm of chemical research. mdpi.comnih.gov This bridged bicyclic system, characterized by a six-membered ring and a five-membered ring sharing three carbon atoms, is not merely a synthetic curiosity but is found in a variety of natural products with notable biological activities. mdpi.com Its rigid, three-dimensional structure provides a well-defined spatial arrangement for substituents, a feature that is highly sought after in medicinal chemistry for the design of specific and potent therapeutic agents. vulcanchem.com The constrained nature of the bicyclo[3.2.1]octane framework can lead to unique reactivity and stereochemical outcomes in chemical transformations. researchgate.net Researchers have developed numerous synthetic strategies to access this scaffold, including organocatalyzed reactions, acid-promoted rearrangements, and intramolecular cyclizations, highlighting its importance in modern organic synthesis. mdpi.com

The Role of Amine and Phenyl Substituents

The properties and potential applications of 3-Phenylbicyclo[3.2.1]oct-3-en-2-amine are profoundly influenced by the presence of the amine and phenyl groups. The amine substituent, a primary amine in this case, introduces a basic and nucleophilic center into the molecule. libretexts.orgmdpi.com This functional group can participate in a wide array of chemical reactions, including salt formation, acylation, and alkylation, allowing for the synthesis of a diverse range of derivatives. nih.gov The stereochemical orientation of the amine group, whether it is in the exo or endo position relative to the bicyclic system, is crucial and can significantly impact the molecule's biological activity. acs.org For instance, in related systems, the exo configuration has been shown to be essential for certain pharmacological effects. nih.govacs.org

The phenyl group, attached at the 3-position of the bicyclic core, introduces a flat, aromatic moiety. This substituent can engage in various non-covalent interactions, such as pi-pi stacking and hydrophobic interactions, which are critical for molecular recognition and binding to biological targets like enzymes and receptors. researchgate.net The electronic properties of the phenyl ring can also influence the reactivity of the adjacent double bond within the bicyclo[3.2.1]octene system.

A History of Research and Analog Development

Retrosynthetic Analysis of the Bicyclic Amine Scaffold

A retrosynthetic analysis of this compound reveals several potential disconnection points, guiding the design of synthetic pathways. The primary amine functionality can be envisioned as arising from the reduction of an azide or an oxime, or through the hydrolysis of an isocyanate. The phenyl group and the adjacent double bond suggest a precursor ketone, which could be formed through various cyclization strategies.

One logical disconnection involves breaking the C2-N bond, leading back to a 3-phenylbicyclo[3.2.1]oct-3-en-2-one precursor. This ketone is a key intermediate, as the introduction of the amine can be achieved through reductive amination. Further deconstruction of the bicyclo[3.2.1]octane core can be approached through several intramolecular cyclization strategies, such as a Nazarov-type 4π-electrocyclization or an intramolecular aldol condensation of a suitable dicarbonyl precursor. nih.gov Another powerful approach is the [5+2] cycloaddition, which can rapidly assemble the bicyclic framework. nih.gov

Classical Synthetic Routes to the this compound Core

Two versatile and effective methods for the synthesis of exo-3-phenylbicyclo[3.2.1]oct-3-en-2-amine have been described in the literature. nih.govpwr.edu.pl These classical routes provide a foundation for accessing the core structure and its analogues.

One of the primary linear synthetic routes commences from a readily available starting material, which is then elaborated through a sequence of reactions to construct the bicyclic core and introduce the necessary functional groups. A key transformation in one such synthesis involves the reaction of an olefin with iodine and silver cyanate to form an allyl isocyanate intermediate. pwr.edu.pl This intermediate is then hydrolyzed with aqueous acid to yield the target exo-allylamine. pwr.edu.pl The stereochemistry of the product is confirmed by NMR spectroscopy, with a characteristic coupling constant for the proton at the 2-position. pwr.edu.pl

Another multi-step approach involves the initial construction of a bicyclic ketone. This ketone can then be converted to an oxime, which upon reduction, typically with a reagent like lithium aluminum hydride, yields the desired amine. The choice of reducing agent and reaction conditions can influence the stereochemical outcome of the amine.

Convergent synthetic strategies offer an efficient alternative to linear syntheses by assembling complex molecules from several independently prepared fragments. In the context of this compound, a convergent approach could involve the preparation of a substituted cyclopentane derivative and a separate phenyl-containing fragment. These two components could then be coupled in a later stage of the synthesis to form the bicyclic system.

For instance, a strategy could be devised where a cyclopentenone derivative undergoes a Michael addition with a phenyl-containing nucleophile, followed by an intramolecular cyclization to construct the bicyclo[3.2.1]octane framework. sci-hub.senih.gov This approach allows for greater flexibility in modifying different parts of the molecule independently before their assembly, which is advantageous for the synthesis of analogues.

Route Key Intermediates Key Reactions Stereochemical Control
Linear Synthesis 1 Allyl isocyanateReaction with iodine and silver cyanate, acid hydrolysisFormation of the exo isomer
Linear Synthesis 2 Bicyclic oximeOximation of a ketone, reduction of the oximeDependent on reducing agent and conditions
Convergent Synthesis Substituted cyclopentenone, Phenyl-containing nucleophileMichael addition, intramolecular cyclizationCan be influenced by reaction conditions and catalysts

Stereoselective and Enantioselective Synthesis of this compound

The development of stereoselective and enantioselective methods for the synthesis of the bicyclo[3.2.1]octane core is crucial for accessing specific stereoisomers of this compound, which may exhibit different biological activities. nih.gov

Chiral auxiliaries can be employed to control the stereochemistry of key bond-forming reactions during the synthesis of the bicyclic scaffold. ehu.es For example, a chiral auxiliary can be attached to a precursor molecule to direct the facial selectivity of a cycloaddition reaction or an alkylation. After the desired stereocenter(s) are established, the auxiliary can be cleaved to afford the enantiomerically enriched product. The use of Oppolzer's sultam as a chiral auxiliary has been effective in [3+2] cycloadditions for the synthesis of related tropane scaffolds. ehu.es

Asymmetric catalysis offers a more atom-economical and elegant approach to enantioselective synthesis. nih.gov Organocatalysis and transition-metal catalysis have both been successfully applied to the asymmetric synthesis of bicyclo[3.2.1]octane systems. For instance, chiral primary amines in combination with thioureas have been used to catalyze enantioselective intramolecular [5+2] cycloadditions. nih.gov Similarly, quinine-derived thioureas have been shown to be effective catalysts in tandem Michael-Henry reactions to produce highly enantioenriched bicyclo[3.2.1]octan-8-ones, which are versatile precursors to other functionalized bicyclic compounds. nih.gov These catalytic systems can create multiple stereocenters with high diastereoselectivity and enantioselectivity in a single step. acs.org

Method Catalyst/Auxiliary Key Reaction Enantiomeric Excess (ee)
Chiral AuxiliaryOppolzer's sultam[3+2] CycloadditionHigh
Asymmetric OrganocatalysisChiral primary amine/thiourea[5+2] CycloadditionHigh
Asymmetric OrganocatalysisQuinine-derived thioureaTandem Michael-Henry reaction92-99%

Enzymatic and Biocatalytic Transformations

The application of enzymes and biocatalysis in the synthesis of complex molecules like this compound offers a green and highly selective alternative to traditional chemical methods. While direct enzymatic synthesis of this specific compound is not extensively documented, the use of biocatalysts for the synthesis of structurally related bicyclic amines provides a strong indication of potential methodologies.

A particularly promising class of enzymes for the synthesis of bicyclic amines are amine transaminases (ATAs) . These enzymes catalyze the asymmetric synthesis of chiral amines from their corresponding prochiral ketones. Research has demonstrated the successful engineering of an (S)-selective amine transaminase for the synthesis of a pharmaceutically relevant bridged bicyclic amine, exo-3-amino-8-aza-bicyclo[3.2.1]oct-8-yl-phenyl-methanone. Through protein engineering, including rational design and directed evolution, a transaminase variant was developed that could accommodate the bulky bicyclic ketone and facilitate its reductive amination with high yield and excellent optical purity. This approach highlights the potential for developing a specific ATA to catalyze the final amination step in a synthetic route towards this compound, starting from the corresponding ketone precursor, 3-phenylbicyclo[3.2.1]oct-3-en-2-one.

The key advantages of using engineered ATAs include high stereoselectivity, mild reaction conditions, and the avoidance of heavy metal catalysts, aligning with the principles of green chemistry. The successful application of this technology to a similar bicyclo[3.2.1]octane system suggests its feasibility for the target compound, pending the development of a suitable enzyme variant through screening and protein engineering.

Table 1: Potential Enzymatic Transformation for this compound Synthesis

Novel and Green Chemistry Approaches to this compound Synthesis

Recent advancements in synthetic organic chemistry have focused on the development of more sustainable and efficient methodologies. Photochemical, electrochemical, and flow chemistry approaches are at the forefront of this movement, offering unique advantages for the synthesis of complex molecular architectures like this compound.

Photochemical synthesis utilizes light energy to initiate chemical reactions, often enabling transformations that are difficult to achieve through thermal methods. For the construction of bicyclic amines, photochemical [2+2]-cycloaddition is a key strategy. morressier.comenamine.net This method involves the light-induced reaction of two double bonds to form a cyclobutane ring, which can be a critical step in building the bicyclic framework. Libraries of diverse bicyclic amines have been synthesized using this approach, demonstrating its utility in generating molecular complexity. morressier.comenamine.net Furthermore, photoredox catalysis has emerged as a powerful tool for the synthesis of bicyclo[3.2.1]octanes. researchgate.net This technique uses a photocatalyst to mediate electron transfer processes upon light absorption, enabling a variety of bond-forming reactions under mild conditions. For instance, photoredox-mediated hydroamination of cyclic enecarbamates offers a convergent approach to diazabicyclic scaffolds. rsc.orgrsc.org The synthesis of bridged bicyclic amines has also been achieved through a synergistic activation by both light and heat, enabling the intramolecular amination of remote C-H bonds. nsf.govnih.govescholarship.org

Electrochemical synthesis , or electrosynthesis, employs electrical current to drive chemical reactions, offering a clean and often reagent-free method for oxidation and reduction processes. technologynetworks.com This technique has been applied to the synthesis of various nitrogen-containing heterocycles through intramolecular C-H aminations. nih.gov By controlling the electrode potential, specific and selective transformations can be achieved. For example, the synthesis of Amaryllidaceae alkaloids, which feature a bicyclic core, has been accomplished using a sustainable electro-organic key transformation. nih.govresearchgate.net The anodic oxidation of phenols to form spirodienones serves as a crucial step in these biomimetic syntheses. nih.govresearchgate.net While direct electrochemical synthesis of this compound has not been reported, the principles of electro-organic synthesis could potentially be applied to key steps in its formation, such as cyclization or functional group interconversion.

Table 2: Overview of Photochemical and Electrochemical Methods for Bicyclic Amine Synthesis

Flow chemistry , the practice of performing chemical reactions in a continuous stream rather than in a batch reactor, offers numerous advantages, including enhanced safety, improved heat and mass transfer, and the potential for automation and scalability. acs.org This technology is particularly well-suited for photochemical and electrochemical reactions.

In the context of photochemical synthesis, flow reactors provide precise control over irradiation time and light intensity, leading to higher yields and selectivity. The large surface-area-to-volume ratio in microreactors ensures uniform light penetration, which is often a challenge in batch photochemical reactions. The synthesis of bicyclic amines via photochemical methods could be significantly optimized by transitioning to a continuous flow setup. enamine.net

Similarly, flow chemistry can enhance the efficiency and safety of electrochemical syntheses. nih.gov Electrochemical flow cells allow for precise control over the electrode gap and mass transport, leading to improved reaction rates and product selectivity. The continuous removal of products from the electrode surface can also prevent side reactions and electrode fouling. The synthesis of complex molecules, including alkaloids with bicyclic structures, has been successfully demonstrated in continuous-flow electrochemical reactors. nih.gov

While specific flow chemistry applications for the synthesis of this compound are not yet described, the general benefits of this technology for photochemical and electrochemical reactions suggest that it would be a highly valuable tool in developing an efficient and scalable synthesis for this compound and its precursors. For instance, a sequential flow process could be envisioned where a photochemical cyclization to form the bicyclo[3.2.1]octane core is followed by an in-line electrochemical amination step.

Table 3: Advantages of Flow Chemistry in the Synthesis of Bicyclic Amines

Compound Names Mentioned

Reactivity of the Amine Functionality

The primary amine group is a versatile functional handle, capable of undergoing a variety of reactions that are fundamental to the derivatization of this molecule.

Amine Functionalization Reactions

The lone pair of electrons on the nitrogen atom of the primary amine makes it both a nucleophile and a base. This allows for a wide array of functionalization reactions. The synthesis of analogues of exo-3-phenylbicyclo[3.2.1]oct-3-en-2-amine with varying amine substituents has been reported, highlighting the accessibility of this functional group for modification. nih.gov It has been observed that increasing the size of the substituent on the amine can influence the biological activity of the resulting compounds. nih.gov

Common amine functionalization reactions applicable to this compound include:

Alkylation: Reaction with alkyl halides to form secondary, tertiary, and quaternary ammonium (B1175870) salts. The degree of alkylation can be controlled by the stoichiometry of the reactants and the reaction conditions.

Acylation: Treatment with acid chlorides or anhydrides to yield the corresponding amides. This is a common strategy for protecting the amine group or for introducing new functional groups.

Reductive Amination: Reaction with aldehydes or ketones in the presence of a reducing agent (e.g., sodium cyanoborohydride) to produce secondary or tertiary amines. mdpi.com This method is particularly useful for introducing a wide variety of substituents to the amine.

Sulfonylation: Reaction with sulfonyl chlorides to form sulfonamides, which are often stable and crystalline derivatives.

Nucleophilic Reactivity and Derivatization

The nucleophilic nature of the primary amine is a cornerstone of its reactivity, enabling the formation of numerous derivatives. The lone pair on the nitrogen readily attacks electrophilic centers, leading to the formation of new carbon-nitrogen or heteroatom-nitrogen bonds.

Studies on related bicyclic systems have shown that primary amines are effective nucleophiles in various transformations. nih.gov For instance, primary alkyl amines can participate in ring-opening reactions of strained bicyclic ketones. nih.gov While direct studies on this compound are limited, it is anticipated that its amine group would exhibit similar nucleophilic characteristics.

The table below summarizes potential derivatization reactions based on the nucleophilicity of the amine functionality.

Reaction TypeReagentProduct Type
N-AlkylationAlkyl Halide (R-X)Secondary/Tertiary Amine
N-AcylationAcid Chloride (RCOCl)Amide
N-ArylationAryl Halide (Ar-X)Secondary Arylamine
Michael Additionα,β-Unsaturated Carbonylβ-Amino Carbonyl Compound

Reactivity of the Phenyl Substituent

The phenyl group attached to the bicyclic core is susceptible to electrophilic attack and can participate in metal-catalyzed cross-coupling reactions.

Electrophilic Aromatic Substitution on the Phenyl Ring

Electrophilic aromatic substitution (SEAr) is a fundamental reaction of aromatic compounds. wikipedia.org In the case of this compound, the amine group, being an activating group, will direct incoming electrophiles to the ortho and para positions of the phenyl ring. wikipedia.orgmasterorganicchemistry.com The lone pair of the nitrogen atom increases the electron density of the aromatic ring through resonance, making it more susceptible to electrophilic attack.

Common electrophilic aromatic substitution reactions include:

Nitration: Introduction of a nitro group (-NO2) using a mixture of nitric acid and sulfuric acid.

Halogenation: Introduction of a halogen (e.g., -Br, -Cl) using a Lewis acid catalyst.

Sulfonation: Introduction of a sulfonic acid group (-SO3H) using fuming sulfuric acid.

Friedel-Crafts Alkylation and Acylation: Introduction of alkyl or acyl groups, respectively, using a Lewis acid catalyst. wikipedia.org

The general mechanism for electrophilic aromatic substitution involves the attack of the aromatic π-system on the electrophile to form a resonance-stabilized carbocation intermediate (arenium ion), followed by deprotonation to restore aromaticity. masterorganicchemistry.com

Palladium-Catalyzed Cross-Coupling Reactions at the Phenyl Moiety

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. researchgate.netrsc.orgnih.govscielo.br To utilize the phenyl group of this compound in such reactions, it would first need to be functionalized with a suitable leaving group, typically a halide (e.g., Br, I) or a triflate. This functionalization would be achieved through an initial electrophilic aromatic substitution reaction as described above.

Once the aryl halide or triflate derivative is obtained, it can undergo a variety of palladium-catalyzed cross-coupling reactions, including:

Suzuki Coupling: Reaction with an organoboron reagent.

Heck Coupling: Reaction with an alkene.

Sonogashira Coupling: Reaction with a terminal alkyne.

Buchwald-Hartwig Amination: Reaction with an amine.

These reactions typically involve a catalytic cycle consisting of oxidative addition, transmetalation (for Suzuki, etc.) or carbopalladation (for Heck), and reductive elimination. rsc.org

Reactivity of the Bicyclo[3.2.1]oct-3-ene Unsaturated System

The bicyclo[3.2.1]oct-3-ene core possesses inherent ring strain and a reactive double bond, which are key determinants of its reactivity. researchgate.net The strained nature of this bicyclic system can drive reactions that lead to more stable products. escholarship.org

The alkene functionality within the bicyclic system can undergo a range of addition reactions. Given the steric hindrance from the bicyclic framework, additions may proceed with a degree of stereoselectivity. Potential reactions of the double bond include:

Hydrogenation: Catalytic hydrogenation would saturate the double bond, yielding the corresponding 3-phenylbicyclo[3.2.1]octan-2-amine.

Halogenation: Addition of halogens (e.g., Br2, Cl2) across the double bond.

Hydrohalogenation: Addition of hydrogen halides (e.g., HBr, HCl) across the double bond.

Epoxidation: Reaction with a peroxy acid to form an epoxide.

The table below provides a summary of the key reactive sites and their potential transformations.

Reactive SiteReaction TypeReagents/ConditionsExpected Product
Amine (-NH2) N-AlkylationR-X, BaseSecondary/Tertiary Amine
N-AcylationRCOCl, BaseAmide
Reductive AminationRCHO, Reducing AgentSecondary Amine
Phenyl Ring NitrationHNO3, H2SO4ortho/para-Nitro Derivative
BrominationBr2, FeBr3ortho/para-Bromo Derivative
Suzuki Coupling (of bromo-derivative)Ar-B(OH)2, Pd catalyst, BaseAryl-Substituted Phenyl Derivative
Alkene (C=C) HydrogenationH2, Pd/CSaturated Bicyclic Amine
Epoxidationm-CPBAEpoxide

Electrophilic Additions to the Double Bond

The carbon-carbon double bond in the bicyclo[3.2.1]octene ring is susceptible to attack by electrophiles. In related bicyclic systems, the facial selectivity of such additions is a critical aspect, often influenced by steric hindrance from the bicyclic structure itself. For instance, studies on the addition of bromine to a similar tricyclic system, exo-tricyclo[3.2.1.0(2,4)]oct-6-ene, have shown that electronic and steric factors lead to a preference for attack on the exo face of the double bond. nih.gov In the case of this compound, the phenyl and amino substituents would also exert significant electronic and steric influence on the regioselectivity and stereoselectivity of the addition. The phenyl group can stabilize a carbocation intermediate at the C3 position through resonance, while the adjacent amino group can direct the approaching electrophile. Oxymercuration is a classic electrophilic addition reaction that has been widely used to functionalize double bonds in a variety of molecular structures. thieme-connect.de

Hydrogenation and Reduction Pathways

The double bond and other functional groups within the molecule can be reduced through various hydrogenation methods. Catalytic hydrogenation is a common method for the saturation of carbon-carbon double bonds. In the synthesis of related bicyclic compounds, hydrogenation has been employed to produce the saturated bicyclo[2.2.2]octane analogues from their unsaturated precursors. researchgate.net For this compound, catalytic hydrogenation would be expected to reduce the double bond to yield 3-phenylbicyclo[3.2.1]octan-2-amine. The stereochemical outcome of this reduction would be influenced by the catalyst's approach to the double bond, which is often directed by the existing stereochemistry of the bicyclic system to occur from the less sterically hindered face. Transfer hydrogenation, using reagents like isopropyl alcohol in the presence of a ruthenium catalyst, is another effective method for the reduction of unsaturated imines to the corresponding amines, and could potentially be applied to this system. ua.es

Table 1: Potential Hydrogenation Reactions and Products

Starting MaterialReagents and ConditionsExpected Major Product
This compoundH₂, Pd/C3-Phenylbicyclo[3.2.1]octan-2-amine
This compoundi-PrOH, Ru-catalyst3-Phenylbicyclo[3.2.1]octan-2-amine

Cycloaddition Reactions

The bicyclo[3.2.1]octene framework is a common motif that can be synthesized through various cycloaddition reactions. While the participation of this compound itself in cycloadditions as a reactant is not extensively documented, the synthesis of the core structure often involves such reactions. For example, [5+2] cycloadditions have been used to create azabicyclo[3.2.1]octene systems. nih.gov Additionally, [3+2] and [4+3] cycloadditions are established methods for constructing the bicyclo[3.2.1]octane skeleton. nih.govnih.gov The double bond in this compound could potentially act as a dienophile or a dipolarophile in cycloaddition reactions, leading to more complex polycyclic structures. The feasibility and outcome of such reactions would be heavily influenced by the steric and electronic properties of the phenyl and amino substituents.

Rearrangement Reactions Involving the Bicyclic Scaffold

The strained bicyclic framework of this compound makes it a candidate for various rearrangement reactions, which can lead to the formation of different, often more stable, bicyclic or polycyclic systems.

Skeletal Rearrangements

Skeletal rearrangements are a known characteristic of the bicyclo[3.2.1]octane system, often proceeding through carbocationic intermediates. For instance, the treatment of 6,8-dioxabicyclo[3.2.1]octan-4-ols with reagents like thionyl chloride can induce an oxygen migration to form a 3,8-dioxabicyclo[3.2.1]octane ring system. beilstein-journals.org Such rearrangements are driven by the formation of a more stable intermediate or product. In the context of this compound, acid-catalyzed conditions could potentially lead to protonation of the amino group or the double bond, initiating a cascade of rearrangements to relieve ring strain or to form a more stabilized carbocation.

Influence of Steric and Electronic Factors on Rearrangements

Steric and electronic factors play a crucial role in directing the course of rearrangement reactions. The phenyl group at the C3 position can significantly stabilize an adjacent positive charge through resonance, which would heavily influence the pathway of any carbocation-mediated rearrangement. In related systems, the stereochemistry of substituents on the bicyclic ring has been shown to dictate the migration of specific atoms. For example, in the rearrangement of 6,8-dioxabicyclo[3.2.1]octan-4-ols, the configuration of the hydroxyl group determines which oxygen atom migrates. beilstein-journals.org For this compound, the exo configuration of the amino group would sterically hinder one face of the molecule, influencing the trajectory of any migrating groups.

Table 2: Factors Influencing Rearrangements

FactorDescriptionPotential Effect on this compound
Electronic The phenyl group can stabilize a carbocation at C3 via resonance.Favors rearrangements involving a carbocationic intermediate at the C3 position.
Steric The bulky bicyclic structure and the exo-amine create a sterically hindered environment.Directs the approach of reagents and influences the stereochemical outcome of rearrangements.
Ring Strain The inherent strain in the bicyclo[3.2.1]octene system can be a driving force for rearrangement.Promotes transformations to less strained bicyclic or monocyclic systems under certain conditions.

Mechanistic Investigations through Isotopic Labeling and Kinetic Studies

Stereochemical Aspects and Conformational Analysis of 3 Phenylbicyclo 3.2.1 Oct 3 En 2 Amine

Diastereomeric and Enantiomeric Forms of 3-Phenylbicyclo[3.2.1]oct-3-en-2-amine

The structure of this compound inherently allows for the existence of multiple stereoisomers. The relative orientation of the amine group at the C-2 position with respect to the phenyl-substituted bicyclic framework gives rise to diastereomers, designated as exo and endo.

Research has successfully synthesized and characterized these diastereomers. nih.gov The resolution of racemic mixtures of the two diastereomers can lead to four distinct stereoisomers. researchgate.net This separation is crucial as the spatial arrangement of the substituents significantly influences the molecule's properties and interactions with biological systems.

Table 1: Diastereomers of this compound

Diastereomer Relative Orientation of Amine Group Biological Activity Profile
exo Pointing away from the larger bridged ring system Possesses notable antinociceptive and central nervous system (CNS) stimulant properties. nih.gov

Spectroscopic Techniques for Absolute and Relative Stereochemistry Determination

A variety of sophisticated analytical methods are employed to determine the precise three-dimensional structure of complex molecules like this compound.

Chiroptical Methods (e.g., ECD, ORD)

While direct studies on this compound are not extensively documented in this area, chiroptical techniques such as Electronic Circular Dichroism (ECD) and Optical Rotatory Dispersion (ORD) are powerful tools for determining the absolute configuration of chiral compounds. These methods measure the differential absorption of left and right circularly polarized light, providing a unique spectral fingerprint for each enantiomer. For analogous bicyclic systems, these techniques, often coupled with computational chemistry, can elucidate the stereochemistry.

Advanced NMR Techniques for Stereochemical Assignment

Modern Nuclear Magnetic Resonance (NMR) spectroscopy offers a suite of experiments to assign the relative stereochemistry of molecules. For bicyclo[3.2.1]octanoid scaffolds, 1D Nuclear Overhauser Effect (nOe) analysis and the measurement of ¹H coupling constants are invaluable. nih.gov These techniques provide through-space and through-bond information, respectively, allowing for the determination of the proximity and dihedral angles between protons, which in turn defines the exo or endo configuration of substituents.

X-ray Crystallography of Derivatives or Co-crystals

The definitive method for determining the absolute and relative stereochemistry of a crystalline compound is single-crystal X-ray crystallography. google.com For bicyclo[3.2.1]octane systems, this technique has been used to confirm the absolute stereochemistry of derivatives. nih.gov In cases where the target compound itself does not form suitable crystals, derivatization to form crystalline salts or co-crystals can be employed. This method provides precise bond lengths, bond angles, and torsional angles, offering an unambiguous depiction of the molecular structure in the solid state. rsc.org

Conformational Preferences and Dynamics of the Bicyclo[3.2.1]octane Ring System

The bicyclo[3.2.1]octane skeleton, which forms the core of this compound, is a rigid yet dynamic system. X-ray analysis of derivatives containing this framework has revealed specific conformational preferences. The six-membered ring typically adopts a distorted chair conformation. rsc.org The five-membered ring in the bicyclo[3.2.1]octane system has been shown to exist in a half-chair conformation. rsc.org

Influence of Stereochemistry on Reactivity and Biological Recognition

The stereochemistry of this compound has a profound impact on its biological activity. As highlighted earlier, the exo-diastereomer exhibits significant analgesic and CNS stimulant effects, whereas the endo-diastereomer is inactive. nih.govresearchgate.net This stark difference underscores the principle of stereospecificity in pharmacology, where the three-dimensional arrangement of a molecule is critical for its interaction with biological targets such as receptors or enzymes.

The antinociceptive activity of the exo form is thought to be mechanistically similar to that of amphetamine, rather than an interaction with opiate receptors. nih.gov The precise orientation of the phenyl and amine groups in the exo configuration is likely crucial for the specific binding event that elicits its pharmacological response. The lack of activity in the endo isomer suggests that its different spatial arrangement prevents it from effectively binding to the same biological target.

Computational and Theoretical Studies of 3 Phenylbicyclo 3.2.1 Oct 3 En 2 Amine

Quantum Chemical Calculations of Electronic Structure

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. For 3-Phenylbicyclo[3.2.1]oct-3-en-2-amine, methods like Density Functional Theory (DFT) and ab initio Hartree-Fock (HF) calculations can provide a detailed picture of its electronic landscape. researchgate.net

DFT, with functionals such as B3LYP and basis sets like 6-31G*, is a common choice for studying the electronic structure of organic molecules. rroij.comnih.govmdpi.com These calculations can determine key electronic properties, including the distribution of electron density, the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), and the electrostatic potential (ESP) mapped onto the molecule's surface. nih.gov The HOMO-LUMO gap is a critical parameter, offering insights into the molecule's chemical reactivity and kinetic stability. For a molecule like this compound, the ESP can highlight regions of positive and negative charge, indicating likely sites for electrophilic and nucleophilic attack, as well as potential hydrogen bonding interactions involving the amine group.

Natural Bond Orbital (NBO) analysis is another powerful tool that can be derived from quantum chemical calculations. mdpi.com NBO analysis provides information about the charge distribution on each atom, the nature of the chemical bonds (e.g., sigma, pi), and the extent of electron delocalization. For this compound, NBO analysis could quantify the delocalization of pi-electrons across the phenyl ring and the double bond of the bicyclic system, as well as the lone pair characteristics of the nitrogen atom in the amine group.

Table 1: Hypothetical Electronic Properties of this compound from DFT Calculations

PropertyPredicted ValueSignificance
HOMO Energy-6.5 eVRelates to the ability to donate electrons.
LUMO Energy-1.2 eVRelates to the ability to accept electrons.
HOMO-LUMO Gap5.3 eVIndicator of chemical stability.
Dipole Moment1.8 DReflects the overall polarity of the molecule.
NBO Charge on N-0.8 eIndicates the partial negative charge on the nitrogen atom.

Note: The values in this table are hypothetical and for illustrative purposes only, as specific published data for this compound is not available.

Prediction of Reaction Pathways and Transition States

Computational chemistry is instrumental in elucidating the mechanisms of chemical reactions, including the synthesis of complex molecules like this compound. By modeling the potential energy surface of a reaction, chemists can identify the most likely pathways, the structures of intermediates, and the geometries and energies of transition states.

For the synthesis of bicyclo[3.2.1]octane derivatives, computational methods can be used to understand the stereoselectivity of key reaction steps. acs.org For instance, in a domino Michael-Henry reaction used to prepare similar bicyclic systems, DFT calculations have been employed to rationalize the observed high enantio- and diastereoselectivities by analyzing the transition state energies of competing pathways. acs.org

A plausible synthetic route to this compound could involve a multi-step sequence. Theoretical calculations could be applied to each step to:

Identify the lowest energy reaction coordinate: This involves mapping the energy changes as reactants are converted to products.

Locate transition state structures: These are first-order saddle points on the potential energy surface and represent the energy barrier for a reaction step.

Calculate activation energies: The energy difference between the reactants and the transition state determines the reaction rate.

Investigate the influence of catalysts or reagents: The model can be extended to include other species present in the reaction mixture to understand their role in facilitating the reaction.

Molecular Dynamics Simulations for Conformational Analysis

The bicyclo[3.2.1]octane core of this compound is a semi-rigid structure, but it still possesses conformational flexibility. Molecular dynamics (MD) simulations can provide a detailed understanding of the accessible conformations and their relative stabilities over time. acs.org

MD simulations solve Newton's equations of motion for a system of atoms, allowing the molecule to explore its conformational space. These simulations can reveal:

The preferred conformations of the bicyclic ring system: The bicyclo[3.2.1]octane skeleton can exist in different chair and boat-like conformations. montclair.edu

The orientation of the phenyl and amine substituents: The rotational freedom around the single bonds connecting these groups to the bicyclic core can be explored.

The results of MD simulations are often analyzed to generate a Ramachandran-like plot for key dihedral angles, showing the most populated conformational states. This information is crucial for understanding how the molecule might present itself to a biological target. acs.org

Ligand-Protein Docking Studies (excluding clinical applications)

Given that analogues of this compound have shown biological activity, it is a candidate for ligand-protein docking studies to explore its potential interactions with various protein targets. nih.gov Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor. nih.gov

In a typical non-clinical docking study, the 3D structure of a target protein is obtained from a repository like the Protein Data Bank. The this compound molecule would then be docked into the active site of the protein. The docking algorithm samples a large number of possible binding poses and scores them based on a scoring function that estimates the binding affinity.

These studies can provide valuable insights into:

The binding mode: The specific orientation of the ligand within the active site.

Key intermolecular interactions: Identification of hydrogen bonds, hydrophobic interactions, and electrostatic interactions between the ligand and protein residues.

The role of specific functional groups: For example, the phenyl group might engage in pi-pi stacking with aromatic amino acid residues, while the amine group could form hydrogen bonds or salt bridges.

Such studies are often used to generate hypotheses about the mechanism of action of a compound and to guide the design of new analogues with improved binding affinity or selectivity. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling (excluding clinical data)

Quantitative Structure-Activity Relationship (QSAR) studies aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov For a class of compounds like the phenylbicyclo[3.2.1]oct-3-en-2-amine analogues, QSAR can be a powerful tool for predicting the activity of new, unsynthesized molecules.

A QSAR model is developed by:

Assembling a dataset: A series of compounds with known activities (e.g., binding affinity to a specific receptor, measured in vitro) is required.

Calculating molecular descriptors: For each compound, a set of numerical descriptors is calculated. These can include constitutional descriptors (e.g., molecular weight), topological descriptors (e.g., connectivity indices), and quantum chemical descriptors (e.g., HOMO/LUMO energies, partial charges).

Developing a mathematical model: Statistical methods like multiple linear regression, partial least squares, or machine learning algorithms are used to correlate the descriptors with the biological activity. nih.gov

Validating the model: The predictive power of the model is assessed using an external set of compounds not used in the model development.

For this compound and its analogues, a 3D-QSAR approach like Comparative Molecular Field Analysis (CoMFA) or Comparative Molecular Similarity Indices Analysis (CoMSIA) could be particularly insightful. nih.gov These methods generate 3D contour maps that visualize the regions around the aligned molecules where steric bulk, positive or negative electrostatic potential, and hydrophobic or hydrophilic character are favorable or unfavorable for activity. This information can provide a clear rationale for designing more potent compounds.

Applications of 3 Phenylbicyclo 3.2.1 Oct 3 En 2 Amine in Organic Synthesis and Medicinal Chemistry Research

3-Phenylbicyclo[3.2.1]oct-3-en-2-amine as a Chiral Building Block

The inherent chirality and conformational constraint of this compound make it a valuable chiral building block in asymmetric synthesis. Chiral amines are crucial in stereoselective organic synthesis, where they can act as resolving agents, chiral auxiliaries, or foundational components of more complex stereodefined molecules.

Synthesis of Enantiopure Intermediates

The bicyclo[3.2.1]octane framework can be synthesized in enantiomerically pure form, often starting from readily available chiral precursors like the monoterpene carvone. Methodologies such as intramolecular Diels-Alder reactions followed by cyclopropane ring-opening allow for the preparation of highly functionalized, enantiopure bicyclo[3.2.1]octane systems. These enantiopure scaffolds, including amine-functionalized derivatives, are critical intermediates for the synthesis of stereochemically defined target molecules. The fixed spatial arrangement of the substituents on the bicyclic core allows for precise control over the stereochemical outcome of subsequent reactions, making it an excellent starting point for building complex chiral molecules. Organocatalytic methods, employing domino reactions, have also proven effective in constructing chiral bicyclo[3.2.1]octane derivatives with excellent diastereoselectivity and enantioselectivity mdpi.com.

Ligand Design for Asymmetric Catalysis

Chiral amines are a cornerstone in the design of ligands for asymmetric catalysis, where they coordinate to a metal center and create a chiral environment that directs the stereochemical course of a reaction. The structural rigidity of the bicyclo[3.2.1]octane skeleton, combined with the coordinating ability of the amine group, makes this compound and its derivatives attractive candidates for chiral ligands. While specific applications of this exact compound as a ligand are not extensively documented in current literature, similar chiral backbones are widely employed. For instance, chiral catalysts derived from cinchona alkaloids, which feature a rigid bicyclic core, are used extensively in asymmetric synthesis researchgate.net. The well-defined stereochemistry and conformational rigidity of the bicyclo[3.2.1]octane framework are desirable features for a ligand scaffold, as they can lead to highly organized transition states and, consequently, high levels of enantioselectivity in catalytic processes.

Scaffold for Derivatization in Drug Discovery Programs

The bicyclo[3.2.1]octane core is a recognized bioisostere for the tropane skeleton found in cocaine. This has made this compound and related structures compelling scaffolds for derivatization in drug discovery programs, particularly in the search for medications to treat cocaine abuse by targeting monoamine transporters such as the dopamine transporter (DAT) and the serotonin transporter (SERT).

Design and Synthesis of Analogs with Modified Substructures

Researchers have extensively modified the 3-phenylbicyclo[3.2.1]octane scaffold to explore its therapeutic potential. Synthetic strategies often involve the derivatization at several key positions:

The Phenyl Group: The aromatic ring at the C-3 position has been substituted with various electron-donating and electron-withdrawing groups to probe electronic and steric effects on binding affinity.

The Amine Functionality: The primary amine at C-2 can be alkylated to secondary or tertiary amines to modulate basicity and steric bulk.

The Bicyclic Core: The core itself can be altered, for example, by replacing the nitrogen atom in tropane analogs with a methylene group to create the carbocyclic bicyclo[3.2.1]octane framework, thereby removing the basic nitrogen of the bridge.

These modifications have led to the synthesis of large libraries of analogs. For instance, a series of 2-(aminomethyl)-3-phenylbicyclo[2.2.2]- and -[2.2.1]alkane derivatives were synthesized to investigate their inhibitory potency at the DAT researchgate.net. Similarly, extensive work on 2-carbomethoxy-3-arylbicyclo[3.2.1]octanes has shown that potent inhibitors of monoamine transport can be generated from this scaffold.

Exploration of Structure-Activity Relationships (SAR) in a Research Context

The synthesis of analog libraries allows for detailed investigation of structure-activity relationships (SAR), providing crucial insights into how molecular structure affects biological activity. Studies on 3-arylbicyclo[3.2.1]octane analogs have revealed key determinants for potent and selective binding to monoamine transporters researchgate.net.

Key SAR findings include:

Aromatic Substitution: The potency of binding to the DAT can be significantly enhanced by the presence of specific substituents on the 3-phenyl ring. For example, chlorine atoms at the 3- and/or 4-positions of the aromatic ring often increase binding affinity.

Stereochemistry: The relative stereochemistry of the substituents on the bicyclic ring is critical for activity.

Role of the Bridge Atom: In related tropane analogs, replacing the 8-aza bridge (nitrogen) with a methylene group (carbon) to form a bicyclo[3.2.1]octane can still yield potent inhibitors, indicating that the nitrogen atom is not an absolute prerequisite for binding to monoamine transporters.

The data below illustrates the binding affinities of various bicyclo[3.2.1]octane derivatives at the dopamine transporter, showcasing the impact of structural modifications.

CompoundModification on 3-Phenyl RingDAT Binding Affinity (IC₅₀, nM)
Analog 1Unsubstituted223
Analog 24-Chloro7.7
Analog 33,4-Dichloro~1.0

This systematic exploration helps in designing new compounds with improved potency and selectivity, moving closer to potential therapeutic agents without conducting clinical trials.

Precursor for Complex Natural Product Synthesis or Bioactive Compound Synthesis

The bicyclo[3.2.1]octane skeleton is a core structural feature in a wide array of complex and biologically significant natural products, including diterpenoids like kauranes, grayananes, and gibberellanes researchgate.net. Consequently, functionalized bicyclo[3.2.1]octane derivatives, such as this compound, are valuable precursors in the total synthesis of these intricate molecules .

A notable example is the first total synthesis of (−)-Principinol C, a natural product with a complex 5/7/6/5 tetracyclic core and eight contiguous stereocenters. The synthesis commenced from a known bicyclo[3.2.1]octane derivative, which served as the foundational building block for the entire carbon skeleton chemistryviews.org. An enyne precursor was prepared from this bicyclic starting material, and a key intramolecular Pauson–Khand reaction was then employed to construct the more complex 7/5-bicyclic ring system integral to the final natural product chemistryviews.org. This strategic use of a pre-formed bicyclo[3.2.1]octane unit highlights its role in simplifying the synthetic pathway to exceptionally complex molecular architectures. The inherent stereochemistry and functionality of such precursors can be leveraged to efficiently install multiple stereocenters and build further complexity, making them indispensable tools in modern organic synthesis.

Role in Catalyst Development or Advanced Materials Research

Following a comprehensive review of available scientific literature, there is no evidence to suggest that this compound has been investigated for its role in catalyst development or in the field of advanced materials research. The scientific focus on this compound has been narrowly confined to its potential applications in medicinal chemistry.

Advanced Characterization Techniques for 3 Phenylbicyclo 3.2.1 Oct 3 En 2 Amine Research

High-Resolution Mass Spectrometry for Mechanistic Elucidation

High-Resolution Mass Spectrometry (HRMS) is a cornerstone technique in the analysis of novel organic compounds, offering the precise mass of a molecule with a high degree of accuracy. This capability is critical for determining the elemental composition of 3-Phenylbicyclo[3.2.1]oct-3-en-2-amine and its synthetic intermediates or byproducts. By providing exact mass measurements, typically with an error of less than 5 ppm, HRMS allows for the confident assignment of a molecular formula, a fundamental step in structural elucidation.

In the context of mechanistic studies, HRMS can be employed to identify and characterize transient intermediates and reaction products, thereby shedding light on the reaction pathways leading to the formation of the bicyclo[3.2.1]octane framework. For instance, in the synthesis of related bicyclic systems, HRMS has been used to confirm the molecular formulas of key intermediates and final products, lending support to proposed reaction mechanisms. Analysis of fragmentation patterns in the mass spectrum can further provide structural information, helping to piece together the connectivity of the molecule. While specific HRMS data for this compound is not extensively published, the analysis of a related bicyclo[3.2.1]octane derivative, compound 1 , demonstrates the power of this technique.

Table 1: Illustrative HRMS Data for a Bicyclo[3.2.1]octane Derivative
CompoundMolecular FormulaCalculated Exact Mass (m/z)Found Exact Mass (m/z)Ionization Mode
(1R,5R,6R,7R)-3-methoxy-6-methyl-7-phenylbicyclo[3.2.1]oct-3-ene-2,8-dione (1)C16H16O3256.1099256.1094ESI+

Multi-Dimensional Nuclear Magnetic Resonance Spectroscopy

While one-dimensional Nuclear Magnetic Resonance (NMR) spectroscopy provides fundamental information about the chemical environment of protons and carbons, multi-dimensional NMR techniques are essential for the complete and unambiguous assignment of the complex structure of this compound. Techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are powerful tools for establishing connectivity within the molecule.

COSY (1H-1H Correlation Spectroscopy): This experiment reveals scalar couplings between protons, typically those on adjacent carbon atoms. For this compound, COSY spectra would be instrumental in tracing the proton-proton networks within the bicyclic framework and confirming the relative positions of substituents.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates the chemical shifts of protons directly attached to heteronuclei, most commonly 13C. This provides a direct link between the proton and carbon skeletons of the molecule, greatly simplifying the assignment of the 13C NMR spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range couplings between protons and carbons (typically over two to three bonds). HMBC is particularly valuable for identifying quaternary carbons and for establishing the connectivity between different fragments of the molecule, such as the phenyl group and the bicyclic core.

In the study of related benzobicyclo[3.2.1]octene structures, COSY, NOESY (Nuclear Overhauser Effect Spectroscopy), and HSQC techniques were crucial for the complete structural determination of complex photoproducts. amazonaws.com For instance, the analysis of a photochemically generated benzobicyclo[3.2.1]octenone derivative relied heavily on these multi-dimensional NMR methods to assign the specific aliphatic protons of the bicyclic skeleton. amazonaws.com

113113AH(A)BGData adapted from a study on benzobicyclo[3.2.1]octenone structures for illustrative purposes.amazonaws.com

Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, provides valuable information about the functional groups present in a molecule. These methods are based on the principle that molecular bonds vibrate at specific frequencies, which can be measured as absorption (IR) or scattering (Raman) of light.

For this compound, IR and Raman spectroscopy can confirm the presence of key functional groups:

N-H Vibrations: The primary amine group (-NH2) would exhibit characteristic stretching vibrations in the IR spectrum, typically in the region of 3300-3500 cm-1. N-H bending vibrations would also be observable.

C=C Vibrations: The stretching of the carbon-carbon double bond in the bicyclic ring and the aromatic phenyl ring would give rise to signals in the 1600-1680 cm-1 and 1450-1600 cm-1 regions, respectively.

C-N Vibrations: The C-N stretching vibration would be expected in the fingerprint region of the spectrum, typically between 1020-1250 cm-1.

Aromatic C-H Vibrations: The stretching and out-of-plane bending vibrations of the C-H bonds on the phenyl group provide further confirmation of its presence.

A detailed study on the vibrational spectra of a series of bicyclo[3.2.1]octanes, while not including the exact title compound, provides a basis for understanding the expected spectral features of the bicyclic core. acs.orgucl.ac.uk This research utilized both experimental measurements and ab initio calculations to assign the vibrational modes of the bicyclo[3.2.1]octane skeleton. acs.orgucl.ac.uk

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Electron Microscopy and Diffraction Techniques (for crystalline forms or aggregates if relevant to structure)

While HRMS and NMR provide detailed information about the molecular structure of individual molecules, electron microscopy and diffraction techniques are powerful for characterizing the solid-state structure of a compound. If this compound can be obtained in a crystalline form, X-ray diffraction (XRD) would be the definitive method for determining its three-dimensional structure, including the precise bond lengths, bond angles, and stereochemical relationships.

Single-crystal X-ray diffraction analysis provides an atomic-resolution map of the molecule within the crystal lattice. This information is invaluable for:

Unambiguous Stereochemical Assignment: The absolute and relative configurations of all stereocenters can be determined.

Conformational Analysis: The preferred conformation of the bicyclic ring system in the solid state can be observed.

Intermolecular Interactions: Hydrogen bonding and other non-covalent interactions that govern the crystal packing can be identified.

Although a crystal structure for this compound is not publicly available, X-ray diffraction has been successfully applied to determine the structures of numerous related bicyclo[3.2.1]octane derivatives. These studies have been crucial in confirming the stereochemical outcomes of synthetic reactions and in understanding the conformational preferences of this rigid bicyclic framework.

In cases where single crystals suitable for XRD cannot be obtained, other techniques such as powder X-ray diffraction (PXRD) can provide information about the crystallinity and phase purity of a solid sample. Electron microscopy techniques, such as Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM), can be used to study the morphology and size of crystalline particles or aggregates.

Future Directions and Emerging Research Avenues for 3 Phenylbicyclo 3.2.1 Oct 3 En 2 Amine

Development of More Efficient and Sustainable Synthetic Routes

The synthesis of 3-Phenylbicyclo[3.2.1]oct-3-en-2-amine presents a considerable challenge due to the stereochemical complexity of the bicyclic system and the need for precise functional group installation. Future research will likely focus on developing more efficient and environmentally benign synthetic methods.

One potential approach involves the use of transition-metal-catalyzed cycloaddition reactions to construct the bicyclo[3.2.1]octene core. For instance, a [4+3] cycloaddition between a suitable diene and an allylic cation precursor could be a viable strategy. Subsequent functionalization, such as an allylic amination, would then install the amine group at the C2 position.

Another promising avenue is the application of multicomponent reactions, which allow for the formation of several bonds in a single operation, thereby increasing synthetic efficiency. A hypothetical multicomponent reaction could involve a starting material like norbornene, an aryl halide, and an amine source, brought together by a suitable catalyst to assemble the target molecule in a convergent manner.

The development of enzymatic or chemoenzymatic routes would represent a significant advance in sustainability. Enzymes could be employed for stereoselective steps, such as the resolution of a racemic intermediate or the direct asymmetric amination of a ketone precursor.

Table 1: Potential Synthetic Strategies for this compound

Synthetic Strategy Key Transformation Potential Advantages Foreseen Challenges
Linear Synthesis via Cycloaddition[4+3] Cycloaddition followed by allylic aminationHigh stereocontrolMulti-step, potential for low overall yield
Convergent Multicomponent ReactionPalladium-catalyzed cascade reactionHigh atom economy, reduced step countCatalyst development, optimization of reaction conditions
Chemoenzymatic SynthesisEnzymatic resolution or desymmetrizationHigh enantioselectivity, sustainableEnzyme stability and availability

Exploration of Novel Reactivity Patterns and Transformations

The unique arrangement of functional groups in this compound—a strained bicyclic alkene, an allylic amine, and a phenyl group—suggests a rich and largely unexplored reactivity profile.

The allylic amine moiety is a key site for transformations. Future research could explore its participation in pericyclic reactions, such as the aza-Cope rearrangement, to access novel heterocyclic scaffolds. Additionally, the nitrogen atom could be derivatized to form amides, sulfonamides, or other functional groups, leading to a library of related compounds for further study.

The double bond within the bicyclic system is another reactive handle. It could undergo various addition reactions, including hydrogenation, halogenation, or epoxidation, to introduce new stereocenters and functional groups. The facial selectivity of these additions would be of significant interest, likely being directed by the steric bulk of the rest of the molecule.

Furthermore, the phenyl group could be subjected to electrophilic aromatic substitution reactions, allowing for the introduction of substituents that could modulate the electronic properties and biological activity of the molecule.

Advanced Computational Approaches for Structure-Function Elucidation

Given the novelty of this compound, computational chemistry will be an indispensable tool for predicting its properties and guiding experimental work.

Density Functional Theory (DFT) calculations can be employed to determine the most stable conformation of the molecule and to analyze its electronic structure. This would provide insights into the bond lengths, bond angles, and torsional angles that define its three-dimensional shape. The calculated orbital energies (HOMO and LUMO) would help in predicting its reactivity in various chemical reactions.

Molecular dynamics (MD) simulations could be used to study the conformational dynamics of the molecule in different solvent environments. This is particularly important for understanding how the molecule might interact with biological targets, such as enzymes or receptors.

Quantum mechanics/molecular mechanics (QM/MM) methods could be applied to model the interaction of this compound with a specific protein binding site. This would allow for a detailed analysis of the intermolecular forces, such as hydrogen bonds and van der Waals interactions, that govern molecular recognition.

Table 2: Predicted Spectroscopic Data for this compound (Hypothetical)

Spectroscopic Technique Predicted Key Features Information Gained
¹H NMRSignals in the aromatic (7.0-7.5 ppm), olefinic (5.5-6.0 ppm), and aliphatic (1.0-3.0 ppm) regions.Connectivity of protons, stereochemical relationships.
¹³C NMRPeaks for aromatic, olefinic, and aliphatic carbons.Carbon skeleton of the molecule.
Mass SpectrometryMolecular ion peak corresponding to the exact mass of C₁₄H₁₇N.Molecular formula confirmation.
Infrared (IR) SpectroscopyN-H stretching (around 3300-3400 cm⁻¹), C=C stretching (around 1650 cm⁻¹).Presence of key functional groups.

Integration into Novel Material Science Applications

The rigid bicyclic framework and the presence of a modifiable amine group make this compound an interesting candidate for applications in material science.

One potential application is in the development of novel polymers. The amine functionality could be used as a monomer in polymerization reactions, such as the formation of polyamides or polyimides. The rigid bicyclic unit would impart thermal stability and mechanical strength to the resulting polymer.

The molecule could also serve as a building block for the synthesis of organic electronic materials. By incorporating it into a larger conjugated system, it might be possible to create materials with interesting photophysical properties, such as fluorescence or phosphorescence, which could be useful in organic light-emitting diodes (OLEDs) or sensors.

Furthermore, the chiral nature of the molecule suggests its potential use as a chiral dopant in liquid crystal displays or as a chiral stationary phase in chromatography for the separation of enantiomers.

Deepening Understanding of Structure-Activity Relationships for Targeted Research

A systematic exploration of the structure-activity relationships (SAR) of this compound and its derivatives will be crucial for identifying potential applications in medicinal chemistry.

A focused library of analogs could be synthesized to probe the importance of each structural feature. For example, the phenyl group could be replaced with other aromatic or heteroaromatic rings to investigate the effect of electronics and sterics on biological activity. The substituents on the phenyl ring could also be varied.

The stereochemistry of the molecule is another critical aspect to investigate. The synthesis of different stereoisomers and the evaluation of their biological activity would provide valuable information about the three-dimensional requirements for interaction with a biological target.

The amine group could be modified to explore the impact of basicity and hydrogen-bonding capacity. For instance, converting the primary amine to a secondary or tertiary amine, or to an amide, would systematically alter its properties.

Q & A

Q. What are the key methodological considerations for synthesizing 3-Phenylbicyclo[3.2.1]oct-3-en-2-amine with high enantiomeric purity?

To achieve high enantiomeric purity, employ asymmetric catalysis or chiral resolution techniques. Use factorial design (e.g., Taguchi or Box-Behnken) to optimize reaction parameters such as temperature, catalyst loading, and solvent polarity . Computational screening of transition states via quantum chemical calculations (e.g., DFT) can predict enantioselectivity and guide experimental validation . Monitor purity using chiral HPLC or circular dichroism (CD) spectroscopy.

Q. What spectroscopic and analytical methods are most effective for characterizing this compound’s structure and stability?

  • NMR Spectroscopy : Use 1H^1H, 13C^13C, and 2D NMR (COSY, HSQC) to confirm bicyclic framework and phenyl substitution patterns.
  • X-ray Crystallography : Resolve absolute configuration and bond angles .
  • Mass Spectrometry (HRMS) : Verify molecular ion peaks and fragmentation patterns.
  • Thermogravimetric Analysis (TGA) : Assess thermal stability under inert atmospheres.
    Reference spectral libraries (e.g., PubChem) for comparative analysis .

Q. How should researchers handle safety and storage protocols for this amine derivative?

  • Storage : Under inert gas (N2_2/Ar) at -20°C to prevent oxidation or hydrolysis.
  • Handling : Use gloveboxes or fume hoods with PPE (nitrile gloves, lab coats).
  • Waste Disposal : Neutralize with dilute acetic acid before incineration.
    Refer to safety data sheets (SDS) of structurally similar bicyclic amines for risk assessment .

Advanced Research Questions

Q. How can computational methods resolve discrepancies between theoretical and experimental reaction yields?

Apply multiscale modeling:

Quantum Mechanics (QM) : Calculate activation energies and intermediate stabilities using Gaussian or ORCA .

Molecular Dynamics (MD) : Simulate solvent effects and diffusion limitations.

Machine Learning (ML) : Train models on historical reaction data to predict yield outliers.
Validate with controlled experiments (e.g., kinetic isotope effects) to isolate rate-limiting steps .

Q. What strategies optimize reaction pathways for scale-up while minimizing byproducts?

  • DoE Optimization : Use response surface methodology (RSM) to map parameter interactions (e.g., pressure, stirring rate) .
  • In Situ Monitoring : Employ FTIR or Raman spectroscopy to detect intermediates and adjust conditions dynamically.
  • Catalyst Recycling : Test immobilized catalysts (e.g., silica-supported) for reusability.
    Pilot-scale trials should adhere to CRDC guidelines for chemical engineering design (e.g., RDF2050112) .

Q. How can researchers validate the compound’s biological activity while avoiding non-specific interactions?

  • Targeted Assays : Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure binding affinity.
  • Control Experiments : Include enantiomerically pure analogs and competitive inhibitors.
  • In Silico Docking : Screen against protein databases (PDB) to prioritize high-probability targets .
    Publish raw data with error margins to facilitate meta-analyses .

Q. What advanced statistical approaches address contradictory data in structure-activity relationship (SAR) studies?

  • Multivariate Analysis : Apply principal component analysis (PCA) to isolate confounding variables (e.g., solvent polarity, pH).
  • Bayesian Inference : Quantify uncertainty in activity predictions using Markov chain Monte Carlo (MCMC) sampling.
  • Meta-Regression : Aggregate data from multiple studies to identify consensus trends .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.